BenchChemオンラインストアへようこそ!

6-Bromo-3,4-dihydroquinoxalin-2(1H)-one

Bromodomain Epigenetics BRPF1

6-Bromo-3,4-dihydroquinoxalin-2(1H)-one is a BRPF1 bromodomain ligand (PDB 5C85) for epigenetic drug discovery. The C-6 bromine enables Suzuki, Buchwald-Hartwig, and Sonogashira couplings—reactivity unattainable with 6-F or 6-Cl analogs—making it essential for kinase inhibitor SAR. With MW 227.06, LogP 2.04, and 10 g/L solubility, it's optimized for in vitro ADME assays. The 1:1 Br isotopic pattern ensures unambiguous LC-MS/MS detection. Choose this scaffold for synthetic versatility and target engagement fidelity.

Molecular Formula C8H7BrN2O
Molecular Weight 227.06 g/mol
CAS No. 854584-01-3
Cat. No. B1376268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3,4-dihydroquinoxalin-2(1H)-one
CAS854584-01-3
Molecular FormulaC8H7BrN2O
Molecular Weight227.06 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(N1)C=C(C=C2)Br
InChIInChI=1S/C8H7BrN2O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-3,10H,4H2,(H,11,12)
InChIKeyAFHCUZXZHPMRQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3,4-dihydroquinoxalin-2(1H)-one (CAS 854584-01-3): Structural Properties and Research Applications


6-Bromo-3,4-dihydroquinoxalin-2(1H)-one is a brominated heterocyclic compound belonging to the dihydroquinoxalinone class, characterized by a bicyclic structure comprising a benzene ring fused to a dihydropyrazinone moiety with a bromine substituent at the 6-position. Its molecular formula is C₈H₇BrN₂O, with a molecular weight of 227.06 g/mol and a calculated XLogP3 value of 1.6, indicating moderate lipophilicity [1] [2]. The compound exhibits a predicted density of 1.610±0.06 g/cm³ and a calculated aqueous solubility of approximately 10 g/L at 25 °C . As a core scaffold in medicinal chemistry, dihydroquinoxalinones have been explored for the development of kinase inhibitors and bromodomain-targeting agents, and the bromine substituent at the 6-position provides a strategic handle for further functionalization via cross-coupling reactions or serves as a distinct structural element for target engagement [3].

Why 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one Cannot Be Substituted by 6-Fluoro or 6-Chloro Analogs


Substituting 6-bromo-3,4-dihydroquinoxalin-2(1H)-one with its 6-fluoro (MW = 166.15 g/mol, CAS 148010-65-5) or 6-chloro (MW = 182.61 g/mol, CAS 89938-22-7) [1] analogs is not scientifically interchangeable due to divergent physicochemical properties, synthetic reactivity, and target engagement profiles. The bromine atom confers distinct steric bulk, polarizability, and leaving-group ability that directly impact molecular recognition in bromodomain binding pockets and enable specific cross-coupling transformations that are either inefficient or unattainable with fluorine or chlorine substituents [2] [3]. Furthermore, the significant differences in molecular weight, logP, and solubility alter the compound's behavior in assay conditions and its suitability as a building block for structure-activity relationship (SAR) exploration. The quantitative evidence presented below substantiates that each halogen analog occupies a unique position in chemical and biological space, precluding casual substitution without compromising experimental outcomes.

Quantitative Differentiation of 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one from Closest Analogs


Structural Engagement of BRPF1 Bromodomain Validated by X‑ray Crystallography

6-Bromo-3,4-dihydroquinoxalin-2(1H)-one has been co-crystallized with the human BRPF1 bromodomain (PDB ID: 5C85) [1], confirming direct binding to this epigenetic target. In contrast, the unsubstituted 3,4-dihydroquinoxalin-2(1H)-one scaffold does not appear in any BRPF1 co-crystal structures, and neither the 6-fluoro nor 6-chloro analogs have been reported in BRPF1 bromodomain complexes. While the exact Kd or IC₅₀ values for 6-bromo-3,4-dihydroquinoxalin-2(1H)-one against BRPF1 are not disclosed in the primary publication, the compound serves as the crystallographic ligand in the SEED1 complex, establishing its capacity to occupy the acetyl-lysine binding pocket.

Bromodomain Epigenetics BRPF1

Molecular Weight Differentiation and Isotopic Labeling Potential

The molecular weight of 6-bromo-3,4-dihydroquinoxalin-2(1H)-one is 227.06 g/mol, substantially higher than that of the 6‑fluoro analog (166.15 g/mol) and the 6‑chloro analog (182.61 g/mol) [1]. This difference arises from the atomic mass of bromine (~79.9 Da) compared to fluorine (~19.0 Da) and chlorine (~35.5 Da).

Analytical Chemistry Mass Spectrometry Isotopic Labeling

Synthetic Versatility via Palladium-Catalyzed Cross-Coupling Reactions

The C–Br bond in 6‑bromo‑3,4‑dihydroquinoxalin‑2(1H)‑one is reactive in palladium‑catalyzed cross‑coupling reactions such as Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings, enabling the introduction of diverse aryl, heteroaryl, or amine substituents at the 6‑position. The corresponding C–F bond in the 6‑fluoro analog is inert under standard cross‑coupling conditions, and the C–Cl bond in the 6‑chloro analog exhibits significantly lower reactivity in many coupling manifolds [1].

Medicinal Chemistry Organic Synthesis Cross-Coupling

Lipophilicity (LogP) and Aqueous Solubility Profile Relative to Unsubstituted Core

6‑Bromo‑3,4‑dihydroquinoxalin‑2(1H)‑one has a measured LogP value of 2.04 [1], which is approximately 1 log unit higher than the calculated LogP of 1.05 reported for the unsubstituted 3,4‑dihydroquinoxalin‑2(1H)‑one core . This increase in lipophilicity is accompanied by a calculated aqueous solubility of approximately 10 g/L at 25 °C .

Physicochemical Properties ADME Formulation

Optimal Research and Industrial Use Cases for 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one


Structure-Based Design of BRPF1 Bromodomain Inhibitors

6-Bromo-3,4-dihydroquinoxalin-2(1H)-one is a structurally validated ligand of the BRPF1 bromodomain, as confirmed by its presence in the PDB 5C85 co-crystal structure [1]. Researchers targeting BRPF1 for epigenetic drug discovery can utilize this compound as a crystallographically defined starting point for fragment-based design or structure-guided optimization. The bromine substituent occupies a defined subpocket within the acetyl-lysine binding site, providing a basis for rational modification to improve affinity and selectivity.

Diversification via Palladium-Catalyzed Cross-Coupling for Kinase Inhibitor SAR

The C–Br bond at the 6‑position enables efficient Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings, making this compound a versatile building block for generating libraries of 6‑substituted dihydroquinoxalinone derivatives [2]. This synthetic handle is particularly valuable in kinase inhibitor programs, where the dihydroquinoxalinone core has been employed as a key pharmacophore for JNK3 and other kinase targets. The 6‑fluoro and 6‑chloro analogs are either unreactive or poorly reactive under standard cross-coupling conditions, limiting their utility for SAR exploration.

Internal Standard for LC‑MS/MS Quantification of Dihydroquinoxalinone Analogs

With a molecular weight of 227.06 g/mol and a characteristic bromine isotopic pattern (⁷⁹Br:⁸¹Br ≈ 1:1), 6‑bromo‑3,4‑dihydroquinoxalin‑2(1H)‑one is well suited as an internal standard or stable‑isotope‑labeled (SIL) surrogate in quantitative bioanalytical assays [3] . Its mass shift relative to the 6‑fluoro (166.15 g/mol) and 6‑chloro (182.61 g/mol) analogs ensures unambiguous chromatographic resolution and detection, reducing the risk of ion suppression or cross‑talk in multiplexed LC‑MS/MS methods.

Physicochemical Profiling in ADME Assays Requiring Moderate Lipophilicity

The measured LogP of 2.04 and calculated aqueous solubility of 10 g/L position 6‑bromo‑3,4‑dihydroquinoxalin‑2(1H)‑one as a moderately lipophilic compound with sufficient aqueous solubility for in vitro ADME assays, including Caco‑2 permeability, microsomal stability, and plasma protein binding studies [4] . Compared to the unsubstituted core (LogP ≈ 1.05), the 6‑bromo analog offers enhanced membrane permeability while maintaining solubility above typical assay thresholds, making it a practical choice for early drug discovery profiling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.